molecular formula C21H40O2 B14160265 4,8,12,16-Tetramethylheptadecan-4-olide CAS No. 96168-15-9

4,8,12,16-Tetramethylheptadecan-4-olide

Cat. No.: B14160265
CAS No.: 96168-15-9
M. Wt: 324.5 g/mol
InChI Key: LGWNRNDWDZHUNP-UHFFFAOYSA-N
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Preparation Methods

The preparation of 4,8,12,16-Tetramethylheptadecan-4-olide can be achieved through various synthetic routes. One method involves the ultrasonic-assisted extraction process, followed by fractionation, isolation, and purification . This process typically includes manual agitation and the use of solvents at specific temperatures and durations to optimize yield. For instance, optimal conditions for high yield were obtained at 45°C after 35 minutes with a solvent ratio of 50:50 mL, resulting in an 83.01% yield .

Chemical Reactions Analysis

4,8,12,16-Tetramethylheptadecan-4-olide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 4,8,12,16-Tetramethylheptadecan-4-olide involves its interaction with specific molecular targets and pathways. As a diterpenoid, it may interact with cellular receptors and enzymes, modulating various biological processes. For instance, its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

4,8,12,16-Tetramethylheptadecan-4-olide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure and the resulting biological activities, which differentiate it from other similar compounds.

Properties

CAS No.

96168-15-9

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

5-methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one

InChI

InChI=1S/C21H40O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-15-21(5)16-14-20(22)23-21/h17-19H,6-16H2,1-5H3

InChI Key

LGWNRNDWDZHUNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(CCC(=O)O1)C

Origin of Product

United States

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